molecular formula C20H18N2O3S B11796643 Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate CAS No. 1384264-40-7

Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate

Cat. No.: B11796643
CAS No.: 1384264-40-7
M. Wt: 366.4 g/mol
InChI Key: COFWTHFBIIGRFI-UHFFFAOYSA-N
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Description

Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate is a complex organic compound that belongs to the class of thiazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a benzyl group, a hydroxyphenyl group, and a thiazolopyridine core makes this compound an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminothiophenol with 2-chloronicotinic acid to form the thiazolopyridine core. This intermediate is then reacted with benzyl bromide and 4-hydroxybenzaldehyde under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted thiazolopyridine compounds .

Scientific Research Applications

Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, which is beneficial in treating diseases such as cancer and bacterial infections .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)imidazo[4,5-c]pyridine: Known for its antimicrobial activity.

    2-(4-Hydroxyphenyl)imidazo[4,5-b]pyridine: Exhibits anticancer properties.

    2-(4-Hydroxyphenyl)thiazolo[4,5-c]pyridine: Studied for its anti-inflammatory effects.

Uniqueness

Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate is unique due to its specific structural features, such as the combination of a benzyl group and a hydroxyphenyl group with a thiazolopyridine core.

Properties

CAS No.

1384264-40-7

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

benzyl 2-(4-hydroxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C20H18N2O3S/c23-16-8-6-15(7-9-16)19-21-17-10-11-22(12-18(17)26-19)20(24)25-13-14-4-2-1-3-5-14/h1-9,23H,10-13H2

InChI Key

COFWTHFBIIGRFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(S2)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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